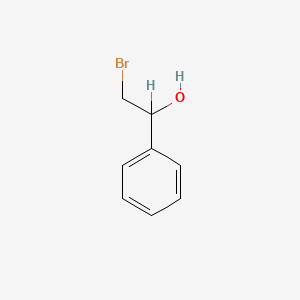

2-Bromo-1-phenylethanol

CAS No.: 2425-28-7

Cat. No.: VC1966598

Molecular Formula: C8H9BrO

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2425-28-7 |

|---|---|

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | 2-bromo-1-phenylethanol |

| Standard InChI | InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

| Standard InChI Key | DAHHEUQBMDBSLO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CBr)O |

| Canonical SMILES | C1=CC=C(C=C1)C(CBr)O |

Introduction

Physical and Chemical Properties

2-Bromo-1-phenylethanol (C8H9BrO) possesses distinct physical and chemical characteristics that influence its behavior in various chemical reactions and applications.

Basic Properties

The compound exhibits the following fundamental physical and chemical properties:

Structural Characteristics

The molecular structure of 2-bromo-1-phenylethanol features a phenyl group and a hydroxyl group attached to the first carbon of an ethyl chain, with a bromine atom attached to the second carbon. This arrangement creates a chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomeric forms . The hydroxyl group enables hydrogen bonding, which influences the compound's physical properties and reactivity in various chemical transformations .

Stereochemistry

Chirality and Enantiomers

2-Bromo-1-phenylethanol contains a stereogenic carbon atom at position 1, resulting in two enantiomers: (R)-2-bromo-1-phenylethanol and (S)-2-bromo-1-phenylethanol . These enantiomers exhibit identical physical properties but differ in their optical rotation and biological activities.

| Enantiomer | CAS Number | Optical Rotation | InChI Key |

|---|---|---|---|

| (R)-2-Bromo-1-phenylethanol | 73908-23-3 | (-) | DAHHEUQBMDBSLO-QMMMGPOBSA-N |

| (S)-2-Bromo-1-phenylethanol | Not specified in sources | (+) | DAHHEUQBMDBSLO-MRVPVSSYSA-N |

Enantiomeric Excess Determination

The enantiomeric excess (ee) of 2-bromo-1-phenylethanol can be determined through chiral HPLC analysis using a Daicel OD column with n-hexane/2-propanol (98/2) as the eluent and UV detection at 254 nm. This method provides accurate measurements of the optical purity of the compound, which is crucial for applications in asymmetric synthesis and pharmaceutical development.

Synthesis Methods

Various synthetic routes have been developed for preparing 2-bromo-1-phenylethanol, including both racemic and enantioselective approaches.

Racemic Synthesis

Several methods are employed for the synthesis of racemic 2-bromo-1-phenylethanol:

Bromination of Phenylethanol

This common method involves the bromination of phenylethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride at room temperature.

Hydroboration-Oxidation

Another approach involves the hydroboration of styrene followed by oxidation. This process begins with the addition of borane to styrene to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield 2-bromo-1-phenylethanol.

Hydrobromination of Styrene Oxide

This method involves the ring-opening of styrene oxide using hydrogen bromide (HBr) in the presence of a suitable catalyst. The nucleophilic attack of bromide on the less substituted carbon of the epoxide ring leads to the formation of 2-bromo-1-phenylethanol.

Enantioselective Synthesis

For the preparation of enantiomerically pure 2-bromo-1-phenylethanol, several stereoselective approaches have been developed:

Enantioselective Reduction

The enantioselective reduction of prochiral ketones with NaBH4/Me2SO4/(S)-Me-CBS achieves 98% yield and 95% enantiomeric excess (ee). Reaction conditions, including temperature (−20°C to 0°C) and catalyst loading (5–10 mol%), are critical for maintaining stereochemical control.

Enzymatic Methods

Biocatalytic approaches using enzymes such as lipases and halohydrin dehalogenases have shown promise for the stereoselective synthesis of 2-bromo-1-phenylethanol . For instance, Pseudomonas fluorescens lipase immobilized on silk fibroin spheres has been used for the enantioselective synthesis of halohydrins, including 2-bromo-1-phenylethanol .

Chemical Reactions

2-Bromo-1-phenylethanol demonstrates diverse reactivity patterns that make it valuable in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-1-phenylethanol readily undergoes nucleophilic substitution reactions (SN1 or SN2), forming various derivatives through halogen replacement.

Key Nucleophilic Substitution Reactions

Kinetics and Stereochemistry

The kinetics and stereochemical outcomes of nucleophilic substitution reactions with 2-bromo-1-phenylethanol vary depending on the reaction conditions:

| Reaction Conditions | Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Stereochemical Outcome |

|---|---|---|---|

| NaOH (H₂O, 25°C) | SN2 | 1.2 × 10⁻³ | Inversion |

| NaCN (DMSO, 50°C) | SN2 | 3.8 × 10⁻⁴ | Inversion |

| NH₃ (EtOH, 0°C) | SN1 | 4.5 × 10⁻⁵ | Racemization |

These data indicate that SN2 mechanisms dominate in polar aprotic solvents, leading to inversion of configuration, while protic solvents favor partial racemization via SN1 pathways.

Oxidation and Reduction Reactions

2-Bromo-1-phenylethanol can undergo both oxidation and reduction reactions to form valuable derivatives:

Oxidation

Oxidation of 2-bromo-1-phenylethanol using agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) yields 2-bromoacetophenone.

Reduction

Reduction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) produces 2-bromo-1-phenylethane.

Applications in Organic Synthesis

2-Bromo-1-phenylethanol serves as a versatile building block in organic synthesis due to its functionality and reactivity profile.

Pharmaceutical Intermediates

The compound is widely used as an intermediate in the synthesis of pharmaceutically active compounds. The presence of both a hydroxyl group and a bromine atom allows for selective functionalization to create complex molecular architectures.

Precursor to Functional Group Transformations

2-Bromo-1-phenylethanol can be transformed into various functional groups:

-

Conversion to epoxides through intramolecular nucleophilic substitution

-

Formation of amino alcohols through amination reactions

-

Synthesis of 1,2-diols via nucleophilic substitution with hydroxide

-

Production of nitriles and carboxylic acids through cyanide substitution

Applications in Asymmetric Synthesis

Enantiomerically pure forms of 2-bromo-1-phenylethanol are valuable chiral building blocks in asymmetric synthesis . They provide a means to introduce stereochemical control in the synthesis of complex molecules with defined three-dimensional structures.

Biological Activity and Applications

Enzyme Interactions

Research indicates that 2-bromo-1-phenylethanol interacts with various enzymes, notably halohydrin dehalogenases . These interactions can enhance catalytic efficiency, making the compound valuable in enzyme evolution and optimization studies.

Biocatalysis Applications

The compound's chiral nature allows it to influence enzyme activity significantly. Studies have shown enhanced catalytic efficiency when certain mutant enzymes interact with 2-bromo-1-phenylethanol, indicating its potential role in biocatalysis and environmental remediation .

Recent Research Findings

Recent studies have explored the use of 2-bromo-1-phenylethanol in various applications:

Enzymatic Synthesis of Fluorinated Compounds

Halohydrin dehalogenase (HHDH) variant ISM-4 has been investigated for the synthesis of enantioenriched fluorinated β-hydroxy nitriles using 2-bromo-1-phenylethanol derivatives as intermediates . This approach offers a greener alternative to traditional chemical methods.

Immobilized Enzyme Systems

Research on immobilizing Pseudomonas fluorescens lipase on silk fibroin spheres has demonstrated the potential for enantioselective synthesis of halohydrins, including 2-bromo-1-phenylethanol derivatives . This immobilization approach enhances enzyme stability and reusability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume